Phthalimidinoglutarimide-propargyl-C2-OH

CRBN ligand stability hydrolytic degradation PROTAC pharmacokinetics

Phthalimidinoglutarimide-propargyl-C2-OH (MW 326.3 g/mol, C₁₈H₁₈N₂O₄) is a synthetic degrader building block designed for targeted protein degradation (TPD) research. It integrates three essential functional components: a phthalimidinoglutarimide core that functions as a cereblon (CRBN) E3 ligase ligand, a short C2 alkyl linker terminating in a terminal hydroxyl group, and a propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B14057696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidinoglutarimide-propargyl-C2-OH
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO
InChIInChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23)
InChIKeyNKCRVSLFDGZZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidinoglutarimide-propargyl-C2-OH: A Specialized CRBN-Recruiting PROTAC Building Block


Phthalimidinoglutarimide-propargyl-C2-OH (MW 326.3 g/mol, C₁₈H₁₈N₂O₄) is a synthetic degrader building block designed for targeted protein degradation (TPD) research . It integrates three essential functional components: a phthalimidinoglutarimide core that functions as a cereblon (CRBN) E3 ligase ligand, a short C2 alkyl linker terminating in a terminal hydroxyl group, and a propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation . This compound is a member of the phthalimidinoglutarimide class, which are thalidomide analogs recognized for their enhanced hydrolytic stability and potent CRBN recruitment compared to the parent drug [1]. As a CRBN-recruiting ligand-linker conjugate with a clickable handle, it is a critical intermediate for assembling heterobifunctional PROteolysis TArgeting Chimeras (PROTACs) and molecular glue degraders [2].

Phthalimidinoglutarimide-propargyl-C2-OH: Why Generic Substitution Is Not Feasible


Phthalimidinoglutarimide-propargyl-C2-OH cannot be simply replaced by other CRBN ligands or thalidomide analogs due to its precisely engineered modular architecture. The phthalimidinoglutarimide core confers a distinct stability and activity profile—the parent EM-12 (phthalimidinoglutarimide) exhibits enhanced activity and significantly improved hydrolytic stability over thalidomide [1]. The C2 alkyl linker with a terminal hydroxyl provides a specific spatial distance and a functional handle for further derivatization, which directly influences the ternary complex formation geometry critical for effective ubiquitination and degradation. Altering the linker length or composition can drastically reduce degradation efficiency or abolish activity altogether [2]. Furthermore, the terminal propargyl group enables bioorthogonal CuAAC conjugation, allowing precise, modular attachment to diverse target protein ligands. Swapping for analogs lacking this functionality—such as simple alkyl-linked variants—eliminates this key synthetic flexibility. The combination of a stable CRBN ligand, a defined C2-OH linker, and a clickable alkyne creates a non-interchangeable building block optimized for constructing PROTACs with predictable spatial and degradation properties.

Phthalimidinoglutarimide-propargyl-C2-OH: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Hydrolytic Stability of Phthalimidinoglutarimide Core vs. Thalidomide

The phthalimidinoglutarimide core (EM-12) demonstrates significantly enhanced stability against hydrolysis compared to the parent drug thalidomide. This improved stability is a key differentiator, as thalidomide is known to undergo rapid hydrolytic degradation in aqueous media, which can limit its utility in both in vitro and in vivo studies [1]. The increased stability of the phthalimidinoglutarimide scaffold ensures a longer functional half-life for the CRBN ligand component within a PROTAC or molecular glue degrader [2].

CRBN ligand stability hydrolytic degradation PROTAC pharmacokinetics

Moderate CRBN-Mediated Degradation of IKZF1 by Parent EM-12

The parent compound, EM-12 (phthalimidinoglutarimide), induces CRBN-dependent degradation of the transcription factor IKZF1. It demonstrates PROTAC activity with a DC50 value of 192.7 nM and a maximum degradation of 69.0% after 24 hours in cellular assays . This activity profile serves as a benchmark for the intrinsic degradation potential of the phthalimidinoglutarimide core when incorporated into larger degrader architectures.

IKZF1 degradation DC50 PROTAC activity CRBN modulation

Favorable Permeability and Solubility Profile of EM-12 Core

The EM-12 core exhibits favorable in vitro ADME properties. In Caco-2 cell monolayers, it demonstrates high apparent permeability (Papp = 22.2 × 10⁻⁶ cm/s) and a low efflux ratio (0.99), indicating efficient passive diffusion and minimal active efflux . It also displays high kinetic solubility in PBS, reaching 451 µM after 30 minutes at a nominal concentration of 200 µM . These characteristics are advantageous for a building block intended for cellular and in vivo applications, as they predict good membrane penetration and solubility in biological media.

Caco-2 permeability kinetic solubility ADME PROTAC drug-likeness

Recognition as a Prevalent CRBN-Binding Substructure in AI-Generated PROTACs

In a de novo PROTAC design study using graph-based deep generative models, phthalimidinoglutarimide (PubChem CID: 91585) was identified as the most common substructure among the top 100 predicted degraders. It is also noted as a known IRAK degrader and CRBN binder [1][2]. This AI-driven analysis validates the privileged nature of the phthalimidinoglutarimide scaffold as a CRBN-recruiting element, independent of traditional medicinal chemistry campaigns.

deep generative models PROTAC design CRBN binder IRAK degrader

Phthalimidinoglutarimide-propargyl-C2-OH: Optimal Research and Industrial Application Scenarios


Rapid, Modular PROTAC Synthesis via CuAAC Click Chemistry

Researchers can leverage the terminal propargyl group of Phthalimidinoglutarimide-propargyl-C2-OH to rapidly conjugate the CRBN ligand-linker unit to azide-functionalized target protein ligands using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal click reaction proceeds efficiently under mild conditions, enabling high-yield, modular assembly of PROTAC libraries for structure-activity relationship (SAR) studies . The defined C2-OH linker provides a consistent spatial separation between the CRBN-binding core and the target ligand, facilitating systematic optimization of linker geometry [1].

Building Next-Generation CRBN-Recruiting Degraders with Improved Stability

The phthalimidinoglutarimide core offers enhanced hydrolytic stability compared to thalidomide, making this building block particularly suitable for designing degraders intended for long-term cell culture studies or in vivo efficacy models where compound degradation in media or plasma could confound results [2]. Its favorable ADME profile—high Caco-2 permeability and good kinetic solubility—further supports its use in creating PROTACs with improved cellular penetration and bioavailability .

Targeted Degradation of IKZF1 and Potentially Other CRBN Neosubstrates

Given the demonstrated ability of the parent EM-12 core to induce CRBN-dependent degradation of IKZF1 (DC50 = 192.7 nM), this building block is particularly well-suited for constructing PROTACs aimed at IKZF1 or other CRBN neosubstrates . By conjugating this core to a selective target protein ligand, researchers can redirect the degradation machinery towards novel proteins of interest, exploiting the well-characterized CRBN recruitment and ubiquitination pathway.

AI-Guided and Computational PROTAC Design Campaigns

The phthalimidinoglutarimide substructure is computationally favored as a CRBN-binding element in AI-driven generative models for PROTAC design [1]. Researchers employing in silico design or virtual screening can prioritize this building block as a validated, high-probability starting point for generating novel degrader candidates. Its inclusion in a PROTAC library increases the likelihood of identifying active degraders, as supported by its prevalence in top-ranked AI-generated molecules.

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